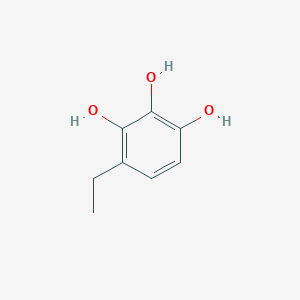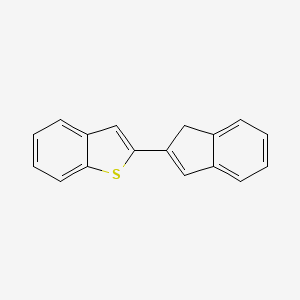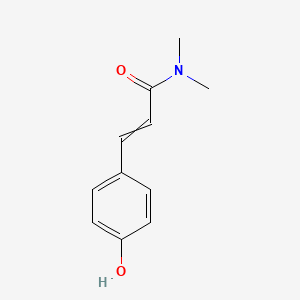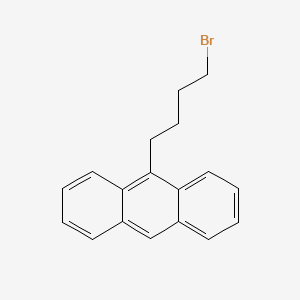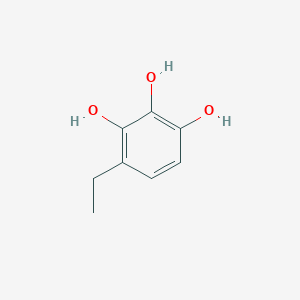
4-Ethylbenzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylbenzene-1,2,3-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) attached to the benzene ring at positions 1, 2, and 3, and an ethyl group (-C2H5) at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol typically involves the hydroxylation of 4-ethylphenol. One common method is the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from ethylbenzene. The initial step could be the nitration of ethylbenzene to form 4-ethyl-1-nitrobenzene, followed by reduction to 4-ethyl-1-aminobenzene. Subsequent hydroxylation steps would then yield the desired triol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming ethylbenzene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Ethylbenzene derivatives with fewer hydroxyl groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aromatic compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular oxidative stress and signaling pathways.
類似化合物との比較
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the ethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Has hydroxyl groups at positions 1 and 4.
Resorcinol (1,3-Dihydroxybenzene): Hydroxyl groups at positions 1 and 3.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can enhance its solubility in organic solvents and modify its pharmacokinetic properties.
特性
CAS番号 |
143502-72-1 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChIキー |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


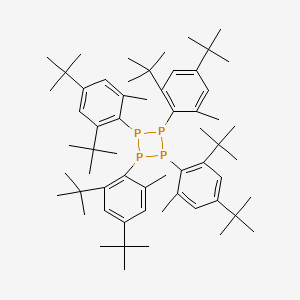

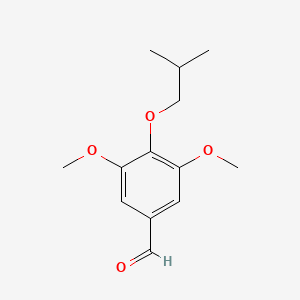
silane](/img/structure/B12561348.png)

![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
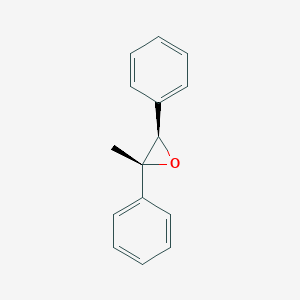

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
